1-(Oxolan-2-yl)ethane-1-sulfonamide
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Overview
Description
1-(Oxolan-2-yl)ethane-1-sulfonamide is a chemical compound characterized by the presence of an oxolane ring attached to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-yl)ethane-1-sulfonamide typically involves the reaction of oxolane derivatives with ethanesulfonamide under controlled conditions. One common method includes the use of oxirane (ethylene oxide) as a starting material, which undergoes ring-opening reactions with sulfonamide derivatives to form the desired product. The reaction conditions often require a catalyst, such as a Lewis acid, and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Oxolan-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
1-(Oxolan-2-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
1-(Oxolan-2-yl)ethane-1-amine: Contains an amine group instead of a sulfonamide group.
1-(Oxolan-2-yl)ethane-1-thiol: Features a thiol group in place of the sulfonamide group.
Uniqueness: 1-(Oxolan-2-yl)ethane-1-sulfonamide is unique due to its specific combination of an oxolane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H13NO3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(oxolan-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5(11(7,8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
SJVLZZWIAQTYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)S(=O)(=O)N |
Origin of Product |
United States |
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